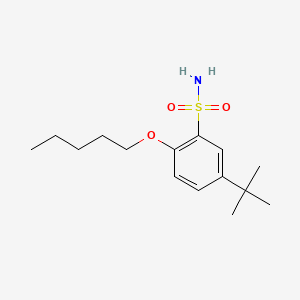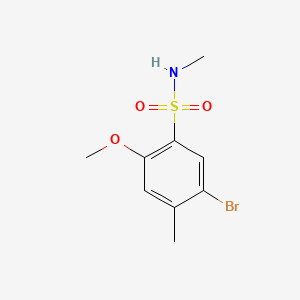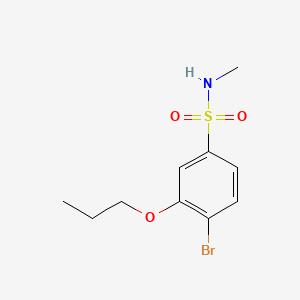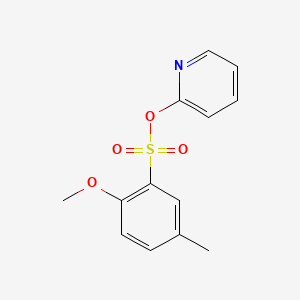
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is a complex polymer that belongs to the family of acrylate polymers. These polymers are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . This particular polymer is synthesized from monomers that contain vinyl groups, which are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] typically involves free radical polymerization. This process is initiated by compounds such as benzoyl peroxide at elevated temperatures (around 70°C) . The polymerization occurs in solvents like dimethylformamide, which helps in controlling the reaction conditions and the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this polymer involves large-scale free radical polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The reaction is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved .
化学反应分析
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the vinyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The polymer can also undergo substitution reactions, particularly at the vinyl groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] has a wide range of applications in scientific research:
作用机制
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The vinyl groups in the polymer can undergo polymerization, leading to the formation of long polymer chains with high molecular weight . These chains can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, providing the polymer with its unique properties .
相似化合物的比较
Similar Compounds
Polyacrylic acid: Another acrylate polymer with similar properties but different applications.
Polymethyl methacrylate: Known for its transparency and used in applications like optical lenses and displays.
Polyvinyl acetate: Used in adhesives and coatings, but lacks the flexibility and toughness of 2-Propenoic acid polymer.
Uniqueness
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is unique due to its combination of flexibility, toughness, and biocompatibility. These properties make it suitable for a wide range of applications, from medical devices to industrial coatings .
属性
CAS 编号 |
185434-83-7 |
|---|---|
分子式 |
C5H4F2N2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








